molecular formula C7H16N2O B6237901 1,4-dimethyl-1,4-diazepan-6-ol CAS No. 33468-98-3

1,4-dimethyl-1,4-diazepan-6-ol

Cat. No.: B6237901
CAS No.: 33468-98-3
M. Wt: 144.2
InChI Key:
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Description

1,4-Dimethyl-1,4-diazepan-6-ol is a chemical compound belonging to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to these nitrogen atoms and a hydroxyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1,4-diazepan-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-diaminobutane with formaldehyde and a suitable reducing agent to form the diazepane ring. The hydroxyl group can be introduced through subsequent oxidation reactions. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazepan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl groups or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,4-Dimethyl-1,4-diazepan-6-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,4-diazepan-6-ol involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzyl-1,4-diazepan-6-ol: Similar structure but with benzyl groups instead of methyl groups.

    1,4-Dimethyl-1,4-diazepan-6-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,4-Dimethyl-1,4-diazepan-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

1,4-Dimethyl-1,4-diazepan-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

33468-98-3

Molecular Formula

C7H16N2O

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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